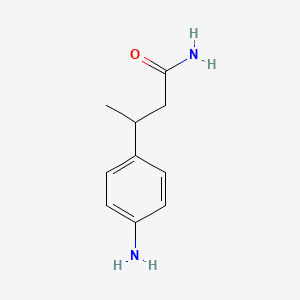
4-(3-Methoxypropoxy)piperidine
Overview
Description
“4-(3-Methoxypropoxy)piperidine” is a chemical compound . Its empirical formula is C9H20ClNO2 and its molecular weight is 209.71 .
Synthesis Analysis
The synthesis of piperidines, which “this compound” is a derivative of, involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
Piperidine, the core structure of “this compound”, is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of related molecules adopt a stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
Piperidine, which “this compound” is derived from, is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-(3-Methoxypropoxy)piperidine: is a valuable synthetic intermediate in the pharmaceutical industry. It is used to construct various piperidine derivatives that are key components in many drugs . The versatility of this compound allows for the development of medications with a wide range of therapeutic effects, including analgesic, antipsychotic, and antihypertensive properties.
Anticancer Agent Development
Research has shown that piperidine derivatives exhibit significant anticancer activitiesThis compound can be used to synthesize compounds that act as clinical agents against various cancers, such as breast, prostate, colon, lung, and ovarian cancers . These compounds work by regulating crucial signaling pathways and inhibiting cell migration, contributing to cancer cell death.
Antimicrobial and Antifungal Applications
The structural flexibility of This compound allows for the creation of antimicrobial and antifungal agents. By modifying the piperidine nucleus, researchers can develop new drugs that combat resistant strains of bacteria and fungi, addressing a critical need in the fight against infectious diseases .
Neurodegenerative Disease Treatment
Piperidine derivatives, synthesized using This compound , show promise in treating neurodegenerative diseases. These compounds can potentially be used in therapies for conditions like Alzheimer’s disease, offering hope for patients and families affected by these challenging illnesses .
Analgesic and Anti-inflammatory Drugs
The piperidine moiety is a common feature in many analgesic and anti-inflammatory drugsThis compound serves as a starting point for synthesizing these types of medications, providing relief for millions of people suffering from chronic pain and inflammatory conditions .
Pharmacological Enhancer
This compound: derivatives can act as bio-enhancers, improving the bioavailability and efficacy of other drugs. This application is particularly valuable in increasing the therapeutic impact of medications without increasing the dosage, thereby reducing potential side effects .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “4-(3-Methoxypropoxy)piperidine” could be in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
4-(3-Methoxypropoxy)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Pharmacokinetics
Piperine, another piperidine derivative, has been found to alter gastrointestinal disorders and the bioavailability of several drugs .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . They have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
properties
IUPAC Name |
4-(3-methoxypropoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYSLFBEYUSSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

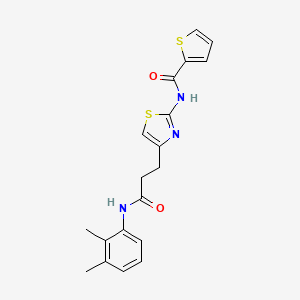

![1-benzyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2787904.png)

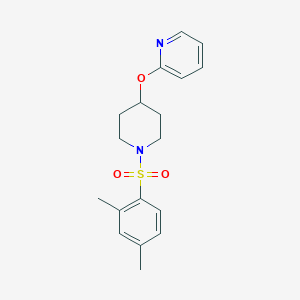
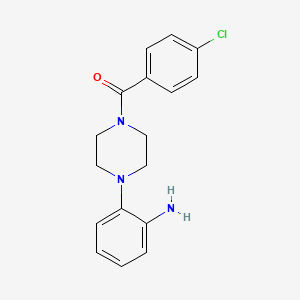
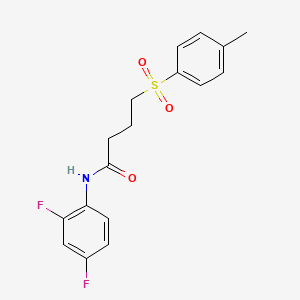


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine hydrochloride](/img/structure/B2787918.png)
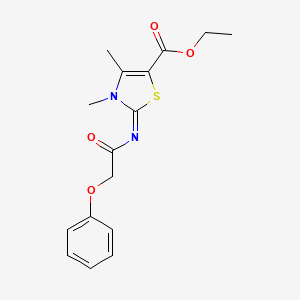
![2-imino-3,3,7,7-tetramethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B2787921.png)
